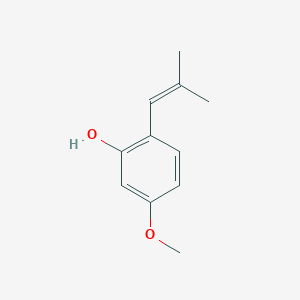

5-Methoxy-2-(2-methyl-1-propenyl)phenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

93840-91-6 |

|---|---|

Molekularformel |

C11H14O2 |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

5-methoxy-2-(2-methylprop-1-enyl)phenol |

InChI |

InChI=1S/C11H14O2/c1-8(2)6-9-4-5-10(13-3)7-11(9)12/h4-7,12H,1-3H3 |

InChI-Schlüssel |

KUFHEKHXFPHIIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC1=C(C=C(C=C1)OC)O)C |

Herkunft des Produkts |

United States |

Significance of Phenolic Compounds in Chemical Biology and Natural Products

Phenolic compounds are a large and diverse class of chemical constituents found ubiquitously in plants, and they form a significant group of phytochemicals. ijhmr.comresearchgate.net Their defining feature is an aromatic ring bearing at least one hydroxyl group. ijhmr.com In the realms of chemical biology and natural products, the significance of these compounds is vast, stemming from their diverse biological activities and structural roles.

Phenolics are widely recognized for their antioxidant properties, which are central to many of their potential health benefits. ijhmr.comnumberanalytics.com They can act as hydrogen donors or scavenge free radicals, helping to mitigate oxidative stress, a process implicated in numerous chronic diseases. numberanalytics.commdpi.com The specific antioxidant capacity of any given phenolic compound is heavily dependent on its chemical structure, including the number and arrangement of hydroxyl groups on the aromatic ring. ijhmr.comresearchgate.netijhmr.comnumberanalytics.com

Beyond their antioxidant function, phenolic compounds exhibit a wide array of other biological activities. These include anti-inflammatory, antimicrobial, and antiallergic effects. ijhmr.commdpi.com Some phenolics, such as flavonoids, have been investigated for their potential to interfere with the pathogenesis of cardiovascular disease through antioxidative and anti-inflammatory mechanisms. researchgate.netmdpi.com In plants, they play crucial roles in defense mechanisms against pathogens and pests, acting as physical barriers (like lignin (B12514952), a complex phenolic polymer) or as antimicrobial agents. numberanalytics.com Due to these properties, phenolic compounds are utilized in various industrial applications, including as natural preservatives and in cosmetics. numberanalytics.com The immense structural variety, with over 8,000 known phenolic structures, accounts for their multifaceted roles and the continued research interest in them. numberanalytics.comresearchgate.net

Structural Characteristics and Chemical Classification of 5 Methoxy 2 2 Methyl 1 Propenyl Phenol

While direct and extensive academic research on 5-Methoxy-2-(2-methyl-1-propenyl)phenol is limited in publicly available literature, its structural characteristics and classification can be determined from its nomenclature.

The compound is classified as a substituted methoxyphenol. Its core is a phenol (B47542) structure, which consists of a hydroxyl (-OH) group attached to a benzene (B151609) ring. The name indicates the following substituents on this ring:

A methoxy (B1213986) group (-OCH₃) at the C5 position.

A 2-methyl-1-propenyl group at the C2 position.

This specific arrangement distinguishes it from more commonly studied isomers such as eugenol (B1671780) (2-methoxy-4-(2-propenyl)phenol) and isochavibetol (B34048) (2-methoxy-5-(1-propenyl)phenol). nist.govnih.gov The presence of the hydroxyl and methoxy groups, both of which are electron-donating, influences the electronic properties of the aromatic ring. The lipophilic propenyl side chain affects its solubility and spatial arrangement.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Chemical Class | Phenol, Methoxyphenol |

| Key Structural Features | Phenolic hydroxyl group, Methoxy group, Substituted propenyl side chain |

This table presents calculated and inferred data based on the compound's structure.

Biological Activities and Molecular Mechanisms of Action Non Clinical Focus

Antioxidant and Free Radical Scavenging Capabilities

Specific data from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for 5-Methoxy-2-(2-methyl-1-propenyl)phenol are not available in the reviewed literature. Studies on related methoxyphenols like eugenol (B1671780) and isoeugenol (B1672232) show varied radical-scavenging activities, but these findings cannot be directly attributed to the target compound. nih.govresearchgate.net

There is no specific information available regarding the evaluation of the peroxy radical scavenging activity of this compound. Research in this area has been conducted on other phenolic compounds, assessing their ability to inhibit polymerization initiated by peroxyl radicals, but data for the specified molecule is absent. nih.govnih.gov

Information detailing the induction of cellular antioxidant responses, such as the activation of the Nrf2 pathway or other antioxidant response elements by this compound, could not be found. While polyphenols, as a class, are known to modulate these pathways, specific evidence for this compound is lacking. mdpi.com

Anti-Inflammatory Effects and Pathway Modulation

There are no available studies that specifically investigate the inhibitory effects or the mechanism of inhibition of this compound on the Cyclooxygenase-2 (COX-2) enzyme. Research on other natural phenols has shown COX-2 inhibition, which is a key mechanism for anti-inflammatory action, but this cannot be extrapolated to the requested compound without direct evidence. nih.goviiarjournals.org

Specific data on how this compound regulates pro-inflammatory mediators (such as nitric oxide or prostaglandins) in cellular models is not present in the available literature. Studies on similar molecules, like 2-methoxy-4-vinylphenol, have demonstrated the inhibition of such mediators in lipopolysaccharide (LPS)-stimulated cellular models, but equivalent research on the target compound is unavailable. nih.govresearchgate.net

Antimicrobial Properties

The antimicrobial potential of phenolic compounds is a significant area of research, with studies indicating that their chemical structure, including the presence of methoxy (B1213986) and prenyl groups, plays a crucial role in their activity. researchgate.net

Efficacy Against Bacterial and Fungal Pathogens

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in the reviewed literature, the antimicrobial activities of structurally similar phenolic compounds provide valuable insights. For instance, eugenol and its isomer, ortho-eugenol, have demonstrated bactericidal activity. nih.gov One study documented a 5-log reduction in Staphylococcus epidermidis after 5 hours of exposure to ortho-eugenol. nih.gov

A methanol (B129727) extract of Trigonella foenum-graecum, containing "Phenol, 2-methoxy-3-(2-propenyl)-" as a major component, exhibited inhibitory activity against multidrug-resistant Staphylococcus aureus and Escherichia coli. mdpi.com The extract showed a Minimum Inhibitory Concentration (MIC) of 500 µg/mL and a Minimum Bactericidal Concentration (MBC) of 1000 µg/mL against these strains. mdpi.com

Table 1: Antimicrobial Activity of a Plant Extract Containing a Related Phenolic Compound

| Bacterial Strain | MIC of Extract (µg/mL) | MBC of Extract (µg/mL) |

|---|---|---|

| Staphylococcus aureus (Multidrug-Resistant) | 500 | 1000 |

| Escherichia coli (Multidrug-Resistant) | 500 | 1000 |

Source: mdpi.com

Furthermore, berry extracts rich in phenolic compounds have shown strong inhibitory effects against pathogenic bacteria like Salmonella. researchgate.net The antimicrobial efficacy of phenols is influenced by the bacterial species, with some studies indicating greater inhibition against Gram-negative bacteria. researchgate.net

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

The antimicrobial mechanisms of phenolic compounds are multifaceted. A primary mode of action involves the disruption of the bacterial cell membrane's integrity. nih.gov This can lead to the loss of cytoplasmic contents and interfere with essential cellular processes. nih.govnih.gov For some phenolic acids, their lipophilic nature allows them to cross the cell membrane and acidify the cytoplasm, causing protein denaturation. nih.gov Another key mechanism is the inhibition of intracellular enzymes that are vital for the pathogen's survival and metabolism. researchgate.net

Cytotoxicity Against Cancer Cell Lines

Phenolic compounds have been widely investigated for their potential as anticancer agents, with research indicating their ability to induce cell death in tumor cells. nih.gov

In Vitro Cell Proliferation Inhibition Assays (e.g., MTT Assay)

The cytotoxic effects of phenolic compounds are often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability. While specific MTT assay data for this compound is limited, studies on related compounds offer valuable comparative data.

For example, a study on 2-((1, 2, 3, 4-Tetrahydroquinolin-1-yl) (4-methoxyphenyl) methyl) phenol (B47542) (THMPP) reported IC50 values of 83.23 μM on MCF-7 and 113.94 μM on SkBr3 human breast cancer cell lines. tuni.fi Another related phenolic compound, myrtenal, demonstrated significant cytotoxic effects on various human cancer cell lines, with IC50 values presented in the table below. Phenolic fractions from Prunus arabica also showed considerable cytotoxicity against breast (AMJ13) and esophageal (SK-GT-4) cancer cell lines. nih.gov

Table 2: Cytotoxicity (IC50) of Related Phenolic and Terpene Compounds on Human Cancer Cell Lines

| Compound/Fraction | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Myrtenal | Caco-2 (Colon) | Not specified |

| Myrtenal | LNCaP (Prostate) | Not specified |

| Myrtenal | A2780 (Ovarian) | Not specified |

| Myrtenal | MCF-7 (Breast) | Not specified |

| Phenolic Fraction (P. arabica) | AMJ13 (Breast) | 29.34 ± 2.37 |

| Terpene Fraction (P. arabica) | AMJ13 (Breast) | 8.455 ± 3.02 |

| Phenolic Fraction (P. arabica) | SK-GT-4 (Esophageal) | 21.97 ± 3.56 |

| Terpene Fraction (P. arabica) | SK-GT-4 (Esophageal) | 15.14 ± 3.266 |

Source: nih.gov

Investigation of Apoptotic or Necrotic Mechanisms in Cellular Models

Phenolic compounds can induce apoptosis (programmed cell death) in cancer cells through various molecular pathways. A compound structurally similar to the subject of this article, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to induce apoptosis in HeLa cervical cancer cells and various breast cancer cell lines. nih.gov

The apoptotic mechanism of MMPP in breast cancer cells involves the activation of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov In HeLa cells, MMPP was found to induce apoptosis primarily through the extrinsic pathway, which involves the upregulation of death receptors like DR5 and FAS. Studies on other phenolic acids have also demonstrated their ability to induce apoptosis in breast cancer cells, often associated with an increase in the number of cells in the S phase of the cell cycle. nih.gov

Enzyme Inhibitory Activities of Related Compounds (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a target for the treatment of neurological disorders. Several phenolic compounds have been investigated for their MAO inhibitory potential.

Paeonol (B1678282), a phenolic compound, demonstrated inhibitory activity against both MAO-A and MAO-B with IC50 values of 54.6 µM and 42.5 µM, respectively. researchgate.netnih.gov The inhibition of MAO-A by paeonol was found to be non-competitive, while its inhibition of MAO-B was competitive. researchgate.net Another related compound, 5-hydroxy-2-methyl-chroman-4-one, also showed inhibitory activity against both enzymes, with greater selectivity for MAO-B. nih.gov

Table 3: Enzyme Inhibitory Activity (IC50) of Related Phenolic Compounds against MAO-A and MAO-B

| Compound | Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Paeonol | MAO-A | 54.6 | Non-competitive |

| Paeonol | MAO-B | 42.5 | Competitive |

| Piperine | MAO-A | 49.3 | Mixed |

| Piperine | MAO-B | 91.3 | Competitive |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | Not specified |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | Not specified |

Source: researchgate.netnih.govnih.gov

Interactions with Biological Receptors (e.g., GABAA receptor modulation by analogs)

There is no available scientific literature detailing the interaction of this compound with any biological receptors, including the GABAA receptor.

Research on analogous compounds, such as other methoxylated phenols and flavonoids, has demonstrated interactions with the GABAA receptor. nih.govnih.gov For instance, certain polymethoxyflavones are known to be positive allosteric modulators of GABAA receptors. nih.gov However, due to the strict requirement to focus solely on this compound, a detailed discussion of these analogs falls outside the scope of this article.

Based on the current state of scientific knowledge, a detailed article on the biological activities and molecular mechanisms of action of this compound, with a specific focus on its interactions with biological receptors, cannot be generated. The necessary, specific research findings for this particular compound are not present in the available literature. Therefore, the creation of data tables and a thorough discussion as requested by the user is not possible without violating the core instructions of the prompt.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Empirical SAR Correlations for 5-Methoxy-2-(2-methyl-1-propenyl)phenol and Analogs

Empirical SAR studies on phenolic compounds provide a framework for understanding how modifications to the structure of this compound could influence its biological activity. These studies focus on systematically altering specific parts of the molecule—the phenolic hydroxyl group, the methoxy (B1213986) group, and the propenyl side chain—and observing the resulting changes in effect.

The phenolic hydroxyl (-OH) group is a cornerstone of activity for many phenolic compounds, acting as a hydrogen donor and playing a critical role in mechanisms like antioxidant activity. nih.gov SAR studies on various cannabinoids and other phenolic compounds have consistently demonstrated that the presence and position of the phenolic hydroxyl group are essential for their pharmacological effects. kennesaw.edunih.gov

Hydrogen Bonding and Acidity : The hydrogen atom of the hydroxyl group can participate in hydrogen bonding interactions with biological targets. The acidity of this proton, influenced by other substituents on the aromatic ring, is a key determinant of its reactivity.

Position : The location of the hydroxyl group relative to other substituents dictates the electronic environment and steric accessibility of the group. In this compound, the hydroxyl group is positioned at C1, ortho to the bulky propenyl side chain and meta to the methoxy group. Altering its position to C4 (para) or C3 (meta) relative to the side chain would significantly impact its interaction with target sites.

Number of Hydroxyl Groups : The introduction of additional hydroxyl groups (e.g., creating a catechol or resorcinol (B1680541) structure) can enhance certain activities, such as antioxidant potential, by providing more sites for radical scavenging. nih.govresearchgate.net However, this can also affect properties like lipophilicity and metabolic stability.

The orientation of the lone pairs of electrons on the phenolic oxygen has also been suggested to play an important role in mediating some behavioral effects of cannabinoids, indicating that both the hydrogen and the oxygen of the hydroxyl group are critical for activity. kennesaw.edu

Table 1: Hypothetical SAR of Phenolic Hydroxyl Group Modifications This table illustrates potential activity changes based on general SAR principles for phenolic compounds.

| Modification to Parent Compound | Expected Impact on a Hypothetical Activity (e.g., Antioxidant) | Rationale |

|---|---|---|

| Removal of the hydroxyl group | Significant decrease or loss of activity | The hydroxyl group is a primary pharmacophoric feature for hydrogen donation. |

| Shifting hydroxyl to C4 position | Potential change in activity | Alters steric hindrance and electronic effects relative to the side chain. |

| Addition of a second hydroxyl group | Potential increase in activity | Provides additional sites for interaction or radical scavenging. nih.gov |

| Etherification of the hydroxyl group | Significant decrease or loss of activity | Blocks the hydrogen-donating ability of the phenol (B47542). kennesaw.edu |

The methoxy (-OCH3) group on the aromatic ring of this compound is an important modulator of its physicochemical properties and, consequently, its biological activity. nih.gov

Electronic Effects : The methoxy group is an electron-donating group through resonance, which can increase the electron density on the aromatic ring and influence the acidity of the phenolic hydroxyl group. researchgate.net This modulation can enhance activities like radical scavenging by making the phenolic proton easier to abstract.

Position : The placement of the methoxy group at the 5-position (meta to the hydroxyl and para to the propenyl side chain) has specific electronic implications. Shifting it to other positions, such as ortho or para to the hydroxyl group, would more directly influence the hydroxyl's hydrogen-donating ability.

Substitution : Replacing the methoxy group with other substituents can dramatically alter the activity profile. For instance, studies on curcumin (B1669340) analogs showed that replacing the methoxy group with electron-donating groups (like -OH) or certain electron-withdrawing groups (like -Br) could maintain or even enhance anti-inflammatory activity, while strongly deactivating groups (like -NO2) led to inactive compounds. nih.gov

Table 2: Hypothetical SAR of Methoxy Group Modifications This table illustrates potential activity changes based on general SAR principles for methoxylated phenols.

| Modification to Parent Compound | Expected Impact on a Hypothetical Activity | Rationale |

|---|---|---|

| Demethylation (to a hydroxyl group) | Potential increase in activity | Increases hydrogen-donating capacity and polarity. nih.gov |

| Replacement with an ethoxy group | Similar or slightly altered activity | Minor change in steric bulk and lipophilicity. |

| Replacement with a nitro group (-NO2) | Likely decrease in activity | Strong electron-withdrawing nature reduces the hydrogen-donating ability of the phenol. nih.gov |

| Replacement with a halogen (e.g., -Br) | Potential maintenance of activity | Halogens have complex electronic and steric effects that can be beneficial. nih.gov |

Structure and Lipophilicity : The alkyl nature of the side chain increases the lipophilicity of the compound, which can influence its ability to cross cell membranes. The branching (2-methyl) and the double bond within the propenyl group create a specific three-dimensional shape that can be crucial for fitting into a binding pocket.

Double Bond : The presence of the C=C double bond introduces rigidity and potential for different types of chemical interactions compared to a saturated alkyl chain. It can also be a site for metabolic modification.

Stereochemistry : Although the (2-methyl-1-propenyl) group itself does not have a chiral center, the presence of the double bond can lead to E/Z isomerism if the substituents on the double bond were different. For related molecules, stereochemistry is known to be a critical driver of potency and pharmacokinetics, often affecting transport and target binding. nih.gov In many cases, only one stereoisomer exhibits the desired biological activity, highlighting the importance of a precise three-dimensional arrangement for molecular recognition. nih.gov

Introducing other substituents onto the available positions of the aromatic ring (C3, C4, C6) would further modulate the activity profile of this compound. The impact of a new substituent depends on its electronic properties (electron-donating or -withdrawing), steric bulk, and hydrophobicity.

For example, adding a bulky alkyl group at the C6 position could introduce steric hindrance, potentially blocking the interaction of the adjacent phenolic hydroxyl group with its target. Conversely, adding a small, electron-withdrawing group like fluorine might enhance binding affinity through favorable electronic interactions without adding significant bulk. Studies on resveratrol (B1683913) derivatives have shown that the introduction of methyl and methoxy groups can enhance anticancer properties by improving bioavailability and metabolic stability. nih.gov

Computational QSAR Modeling for Activity Prediction

QSAR modeling aims to build a statistically significant correlation between the chemical structure and biological activity. nih.govijsmr.in This is achieved by calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's structure. These descriptors are then used to develop a mathematical equation that can predict the activity of new, untested compounds. nih.govnih.gov

The development of a robust QSAR model begins with the careful selection and calculation of molecular descriptors that are relevant to the biological activity being studied. kg.ac.rsnih.govescholarship.org For a compound like this compound, these descriptors would fall into several categories:

Electronic Descriptors : These quantify the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological targets.

Examples : Dipole moment, partial atomic charges, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and ionization potential. These are often calculated using quantum mechanical methods.

Steric Descriptors : These describe the size and shape of the molecule, which determine how well it fits into a receptor's binding site.

Examples : Molecular volume, surface area, molar refractivity, and specific topological indices that describe molecular branching and shape.

Hydrophobic Descriptors : These measure the hydrophobicity or lipophilicity of the molecule, which is critical for its transport across biological membranes and its interaction with hydrophobic pockets in proteins.

Examples : The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, representing the ratio of a compound's concentration in an octanol-water mixture.

The process involves calculating a large number of potential descriptors and then using statistical methods to select the subset that provides the most predictive model, avoiding issues like multicollinearity where descriptors are highly correlated with each other. kg.ac.rsescholarship.org

Table 3: Relevant Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Information Encoded | Relevance to Bioactivity |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Overall lipophilicity of the molecule. | Membrane permeability and hydrophobic interactions. ijsmr.in |

| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electrons; relates to electron-donating ability. | Reactivity in redox reactions (e.g., antioxidant activity). nih.gov |

| Electronic | Partial Charge on Phenolic Oxygen | Distribution of electron density. | Strength of hydrogen bonding interactions. kennesaw.edu |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability. | Size and steric fit within a binding site. ijsmr.in |

| Topological | Kappa Shape Indices | Molecular shape and flexibility. | Conformational requirements for binding. |

By combining these descriptors into a mathematical model, researchers can rationalize the SAR observed experimentally and make quantitative predictions about the activity of novel analogs, thereby accelerating the drug discovery and development process. nih.gov

Development of Predictive Models for Antioxidant, Anti-inflammatory, and Cytotoxic Activities

The development of predictive QSAR models is a cornerstone in modern medicinal chemistry, enabling the estimation of a compound's biological activity based on its molecular structure. For phenolic compounds, including methoxy-substituted variants like this compound, these models are pivotal in screening large libraries of derivatives and prioritizing candidates for synthesis and experimental testing. mdpi.com

Predictive models for the antioxidant, anti-inflammatory, and cytotoxic activities of phenolic compounds are typically established through statistical methods such as multiple linear regression (MLR) and machine learning algorithms like random forest and support vector machines. nih.govnih.gov These models are built upon datasets of compounds with experimentally determined activities and a wide array of calculated molecular descriptors.

A study on a series of 2-methoxyphenols, a class to which this compound belongs, investigated the relationship between their antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibition (an indicator of anti-inflammatory activity) and various calculated molecular descriptors. nih.gov This research revealed that electronic descriptors such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), ionization potential (IP), and chemical hardness are instrumental in predicting these biological activities. nih.gov For instance, a linear relationship was observed between the anti-DPPH radical activity and the ionization potential for a range of 2-methoxyphenols. nih.gov

The development of such models involves a systematic process:

Data Collection: A dataset of phenolic compounds with known antioxidant, anti-inflammatory, and cytotoxic activities is compiled.

Descriptor Calculation: A multitude of molecular descriptors, including electronic, topological, and physicochemical properties, are calculated for each compound in the dataset.

Model Building: Statistical methods are employed to identify the descriptors that have the most significant correlation with the biological activities and to construct a mathematical model. For example, a QSAR model for antioxidant activity might take the form of an equation where the activity is a function of specific descriptors.

Model Optimization: The model is refined to enhance its predictive power.

The primary mechanisms of antioxidant action for methoxyphenols, such as Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET), are significantly influenced by the molecular structure and the solvent environment. nih.gov QSAR models for antioxidant activity often incorporate descriptors that reflect the ease of hydrogen donation from the phenolic hydroxyl group and the stability of the resulting radical.

For anti-inflammatory activity, QSAR models may focus on descriptors that correlate with the inhibition of key inflammatory enzymes like COX-2. nih.gov Similarly, models for cytotoxic activity against cancer cell lines often utilize descriptors that relate to the compound's ability to induce apoptosis or inhibit cell proliferation. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Phenolic Compounds

| Descriptor Category | Specific Descriptors | Relevance to Activity |

| Electronic | HOMO Energy, LUMO Energy, Ionization Potential (IP), Chemical Hardness | Govern the ability of the phenol to donate an electron or hydrogen atom, crucial for antioxidant activity. nih.gov |

| Topological | Balaban J index, Connectivity indices | Describe the molecular shape and branching, which can influence receptor binding and bioavailability. slideshare.net |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Affect the compound's ability to cross cell membranes and interact with biological targets. nih.gov |

| Quantum Chemical | Bond Dissociation Enthalpy (BDE) | Directly relates to the ease of hydrogen atom donation, a key step in radical scavenging by antioxidants. researchgate.net |

This table is generated based on data from multiple sources for illustrative purposes.

Validation of QSAR Models and Their Interpretability

The reliability of any QSAR model hinges on its rigorous validation. researchgate.net Validation is a critical process that assesses the robustness and predictive accuracy of the model. It is typically performed using both internal and external validation techniques. researchgate.net

Internal validation methods, such as leave-one-out (LOO) cross-validation, involve systematically removing one compound from the training set, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. nih.gov This process is repeated for every compound in the dataset. A high cross-validated correlation coefficient (Q²) is indicative of a robust model. researchgate.net

External validation is considered the gold standard for assessing a model's predictive power. mdpi.com This involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. researchgate.net The predictive ability is often quantified by the predictive R² (R²_pred), which measures the correlation between the predicted and experimentally observed activities for the test set. A high R²_pred value confirms the model's ability to generalize to new, untested compounds. mdpi.com

For a QSAR model to be considered valid and reliable, it should meet several statistical criteria, as outlined in the table below.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Measures the predictive power of the model for an external set of compounds. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

These values represent general guidelines and can vary depending on the specific study. mdpi.comfrontiersin.org

Interpretability of a QSAR model is as crucial as its predictive accuracy. An interpretable model provides insights into the structural features that are either beneficial or detrimental to the desired biological activity. This understanding is invaluable for the rational design of new, more potent analogues.

For instance, a QSAR model for the antioxidant activity of methoxyphenols might reveal that a lower ionization potential and a higher HOMO energy are correlated with increased activity. nih.gov This would suggest that modifications to the structure of this compound that increase electron-donating capacity would likely enhance its antioxidant potential. The presence and position of the methoxy and propenyl groups on the phenolic ring will significantly influence these electronic properties. The model can thus guide chemists in deciding where to make structural modifications to optimize the desired biological effect.

Advanced Analytical Methodologies for Detection and Quantification of 5 Methoxy 2 2 Methyl 1 Propenyl Phenol

Chromatographic Techniques for Separation and Identification in Complex Mixtures

Chromatography is the cornerstone for the analysis of 5-Methoxy-2-(2-methyl-1-propenyl)phenol, enabling its separation from a multitude of other components that may be present in a sample. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated as it travels through a capillary column containing a stationary phase.

A Flame Ionization Detector (FID) is a common detector used for the quantification of organic compounds. It offers high sensitivity and a wide linear range, making it suitable for determining the concentration of the target phenol (B47542). osha.govbibliotekanauki.pl However, FID provides limited qualitative information. For unambiguous identification, especially in complex mixtures, GC is coupled with a Mass Spectrometer (MS). GC-MS combines the separation power of GC with the identification capabilities of MS, which fragments the analyte molecules and produces a unique mass spectrum that acts as a chemical fingerprint. nih.govnih.gov This is particularly useful in the analysis of essential oils or environmental samples where numerous isomers and related phenolic compounds may co-elute. chula.ac.thresearchgate.net The analysis of phenolic compounds by GC-MS is a well-established method, often utilizing non-polar columns like those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms). nih.govresearchgate.net

Table 1: Representative GC Parameters for Phenolic Compound Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Technique | GC-MS, GC-FID | osha.govnih.gov |

| Column | DB-5ms (30 m × 0.25 mm I.D. × 0.25 µm film thickness) or similar non-polar capillary column | nih.gov |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Oven Program | Initial temp 50 °C (hold 3 min), ramp at 3 °C/min to 200 °C, then 10 °C/min to 240 °C (hold 3 min) | nih.gov |

| Detector (FID) | Provides quantitative data based on peak area | bibliotekanauki.pl |

| Detector (MS) | Provides structural identification through mass spectra (e.g., electron ionization at 70 eV) | nih.gov |

For phenolic compounds that are less volatile or thermally labile, Liquid Chromatography (LC) is the preferred method. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase. nih.govinternationaloliveoil.org

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), can be coupled with HPLC. It measures absorbance over a wide range of wavelengths simultaneously, providing a UV-Vis spectrum for each peak. nih.gov This spectral information aids in the identification of phenolic compounds. For even greater sensitivity and selectivity, LC can be coupled with Mass Spectrometry (LC-MS). nih.gov LC-MS is a highly effective technique for the simultaneous identification and quantification of multiple phenolic compounds in complex samples, such as plant extracts and residues from the essential oil industry. nih.gov The development of a selective and sensitive LC-MS method can allow for the separation of dozens of phenolic compounds in a single run. nih.gov

Table 2: Typical LC Parameters for Phenolic Compound Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Technique | RP-HPLC-DAD, LC-MS | nih.govnih.gov |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 25 cm) | internationaloliveoil.org |

| Mobile Phase | Gradient elution with a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | internationaloliveoil.orgnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | internationaloliveoil.orgnih.gov |

| Detector (DAD/PDA) | Monitors at specific wavelengths (e.g., 280 nm for phenols) and provides UV-Vis spectra | internationaloliveoil.org |

| Detector (MS) | Provides high sensitivity and structural confirmation via mass-to-charge ratio | nih.gov |

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. chemistry-matters.comsepsolve.com This technique uses two columns with different stationary phases (e.g., a non-polar first dimension and a polar or mid-polar second dimension) connected by a modulator. nih.govsepsolve.com The modulator traps fractions from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. sepsolve.com

The benefits of GC×GC include a massive increase in peak capacity, improved signal-to-noise ratios, and the generation of structured, ordered chromatograms where related compounds appear in specific regions of the 2D plot. chemistry-matters.comsepsolve.com This allows for the separation of target analytes from matrix interferences and the detection of minor components that would be hidden in a conventional GC analysis. sepsolve.com When coupled with a fast detector like a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS becomes an unparalleled tool for the detailed characterization of complex volatile profiles, such as those found in essential oils and environmental samples. rsc.orgnih.govmdpi.com

Table 3: Comparison of 1D-GC and GC×GC for Complex Sample Analysis

| Feature | Conventional 1D-GC | Comprehensive 2D-GC (GC×GC) | Reference |

|---|---|---|---|

| Peak Capacity | Lower, prone to co-elution of peaks | Exponentially higher, greatly enhanced separation power | nih.govchemistry-matters.com |

| Sensitivity | Standard | Improved due to peak focusing by the modulator, leading to taller, narrower peaks and better signal-to-noise | sepsolve.com |

| Compound Identification | Can be difficult for co-eluting peaks, even with MS | Easier due to structured chromatograms and better separation from interferences | chemistry-matters.com |

| Sample Throughput | Generally faster per single analysis | Longer analysis time, but provides vastly more information in a single run | mdpi.com |

| Application | Routine analysis of simpler mixtures | Analysis of highly complex mixtures (e.g., essential oils, petroleum, environmental contaminants) | rsc.orgnih.gov |

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. It aims to isolate the analyte of interest from the sample matrix, pre-concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical instrument.

The extraction of phenolic compounds from solid or liquid samples is the first crucial step. The choice of solvent is paramount; methanol (B129727), ethanol, and acetone (B3395972), often mixed with water, are commonly used. nih.gov Methanol is often efficient for lower molecular weight phenols, while aqueous acetone can be better for higher molecular weight compounds. nih.gov For plant materials, pre-treatment steps like freeze-drying are often preferred over air-drying to better preserve the phenolic content. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and pre-concentrating phenolic compounds from aqueous samples. researchgate.netnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a small volume of an appropriate solvent. Another method for aqueous samples is purge-and-trap, which can be combined with in-situ derivatization to enhance the volatility of phenols for GC analysis. rsc.org

Table 4: Common Extraction and Pre-concentration Methods for Phenolic Compounds

| Method | Principle | Typical Application | Reference |

|---|---|---|---|

| Solvent Extraction | Partitioning of the analyte between the sample matrix and a liquid solvent (e.g., methanol, ethanol). | Extraction from solid plant materials. | nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from a liquid sample, then eluted with a solvent. | Pre-concentration and cleanup of phenols from water samples. | researchgate.netnih.gov |

| Purge and Trap | Inert gas is bubbled through a liquid sample, stripping volatile analytes which are then trapped on an adsorbent. | Analysis of volatile phenols in water. | rsc.org |

| Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the sample or its headspace, adsorbing analytes which are then thermally desorbed in the GC injector. | Rapid, solvent-free extraction of volatile compounds from various matrices. | mdpi.com |

For GC analysis, the polar hydroxyl group of phenols can cause poor peak shape and low volatility. Derivatization is a chemical modification process used to convert the polar -OH group into a less polar, more volatile functional group, thereby improving chromatographic performance. nih.govresearchgate.net

Trimethylsilylation: This is one of the most common derivatization methods for compounds with active hydrogens, such as phenols. nih.gov It involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), to form a trimethylsilyl (B98337) (TMS) ether. researchgate.netnih.gov This reaction increases the volatility and thermal stability of the phenolic compound, making it more amenable to GC analysis. nih.gov The reaction with TMSDMC can be advantageous as it occurs instantaneously at room temperature. researchgate.netnih.gov

Acetylation: This is a form of acylation where an acetyl group is added to the phenolic hydroxyl group, forming a phenolic ester. rsc.org Acetic anhydride (B1165640) is a common reagent for this purpose. rsc.org In-situ acetylation in aqueous samples, followed by purge-and-trap, has been shown to be an effective method for the GC/MS analysis of trace-level phenols. rsc.org Acetylation can significantly improve the chromatographic behavior and, in some cases, the detectability of the analyte. nih.govnih.gov

Table 5: Comparison of Common Derivatization Techniques for Phenols in GC Analysis

| Technique | Reagent Example | Derivative Formed | Advantages | Reference |

|---|---|---|---|---|

| Trimethylsilylation | MSTFA, BSTFA, TMSDMC | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; reagents are highly reactive. | researchgate.netnih.gov |

| Acetylation (Acylation) | Acetic anhydride, Acetyl chloride | Acetate (B1210297) ester | Improves peak shape and volatility; can be performed in-situ in aqueous samples. | rsc.orgnih.gov |

| Alkylation | Methyl chloroformate (MCF), Diazomethane | Methyl ether or other alkyl ether/ester | Can improve reproducibility and compound stability compared to silylation. | nih.govepa.gov |

Spectrophotometric and Electrochemical Methods for Quantification in Specific Matrices

While specific validated methods for this compound are not extensively documented in publicly available literature, the quantification of structurally similar phenolic compounds provides a strong basis for developing analogous analytical strategies. Spectrophotometric and electrochemical methods are particularly promising due to their sensitivity, selectivity, and cost-effectiveness. mdpi.com

Spectrophotometric Methods

UV-Vis spectrophotometry is a widely used technique for the quantification of phenolic compounds. researchgate.net The principle relies on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration. For phenolic compounds, the UV spectra are characterized by absorption bands arising from π → π* electronic transitions in the aromatic ring. researchgate.net The position and intensity of these bands are influenced by the nature and position of substituents on the ring. For instance, the UV-Vis spectrum of 4-methoxyphenol, a related compound, shows absorption maxima at approximately 222 nm and 282 nm in an acidic mobile phase. sielc.comsielc.com The presence of the methoxy (B1213986) and propenyl groups in this compound is expected to influence its absorption spectrum.

The application of spectrophotometric methods often involves a chromogenic reaction to enhance selectivity and sensitivity, especially in complex matrices. A common approach for total phenolic content is the Folin-Ciocalteu method, though it lacks specificity for individual compounds. nih.gov For specific quantification, derivatization reactions can be employed to produce a colored product with a unique absorption maximum, minimizing interference from other matrix components.

Electrochemical Methods

Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer high sensitivity and selectivity for the determination of electroactive compounds such as phenols. nih.gov Phenolic compounds can be electrochemically oxidized at a suitable electrode surface, and the resulting current is proportional to the analyte's concentration. acs.org The oxidation potential is characteristic of the specific phenolic compound and is influenced by the electron-donating or -withdrawing nature of its substituents. tandfonline.com

The electrochemical behavior of various phenolic antioxidants has been extensively studied. For example, voltammetric sensors have been developed for the simultaneous determination of phenolic antioxidants like gallic acid, ellagic acid, syringaldehyde, and vanillin (B372448) in complex samples such as cognac and brandy. mdpi.com These sensors often utilize modified electrodes, such as those with carbon nanotubes or electropolymerized films, to enhance sensitivity and resolve the oxidation peaks of different phenols. mdpi.comnih.gov A glassy carbon electrode is a common substrate for such modifications. mdpi.com The development of an electrochemical method for this compound would involve investigating its voltammetric behavior to determine its characteristic oxidation potential and optimizing the experimental conditions (e.g., pH, scan rate) to achieve the best analytical performance. mdpi.com

Table 1: Representative Spectrophotometric and Electrochemical Data for Structurally Similar Phenolic Compounds

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |

| Vanillin | HPLC-Coulometric Detection | Aromatic Plant Extract | 3.1 µg/L | Not Reported | Not Reported | nih.gov |

| Eugenol (B1671780) | HPLC-Coulometric Detection | Aromatic Plant Extract | 0.81 µg/L | Not Reported | Not Reported | nih.gov |

| Gallic Acid | Differential Pulse Voltammetry | Cognac/Brandy | 0.12 µM | Not Reported | 0.75-100 µM | mdpi.com |

| Syringaldehyde | Differential Pulse Voltammetry | Cognac/Brandy | Not Reported | Not Reported | Not Reported | mdpi.com |

| 4-Methoxyphenol | HPLC-UV (300 nm) | Standard Solution | 57.1 ppb | Not Reported | Not Reported | sielc.com |

Note: This table presents data for compounds structurally related to this compound to illustrate the potential performance of the described analytical methods. Specific values for the target compound would need to be determined experimentally.

Development and Validation of Analytical Protocols for Various Biological and Environmental Matrices

The development and validation of an analytical protocol are crucial steps to ensure the reliability and accuracy of the quantification of this compound in different matrices. researchgate.net This process involves several key stages, from sample preparation to the assessment of the method's performance characteristics.

Sample Preparation

The choice of sample preparation technique is highly dependent on the matrix. For biological matrices such as blood or urine, methods like solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) are often employed for volatile organic compounds. nih.govnih.gov For environmental water samples, solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering substances before analysis by methods like high-performance liquid chromatography (HPLC). nih.govmdpi.com The goal of sample preparation is to extract the target analyte efficiently and provide a clean sample for analysis, minimizing matrix effects.

Method Validation

A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose. mdpi.com According to international guidelines, the validation process typically assesses the following parameters:

Specificity and Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. mdpi.com This is often evaluated by analyzing blank matrix samples and spiked samples to check for interferences.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov This is determined by analyzing a series of standards at different concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. mdpi.com It is often determined by recovery studies in spiked matrix samples.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Key Validation Parameters for Analytical Methods of Phenolic Compounds

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (Coefficient of Determination, r²) | > 0.99 | Demonstrates a proportional relationship between concentration and response. |

| Precision (Relative Standard Deviation, RSD) | < 15-20% | Indicates the reproducibility of the method. |

| Accuracy (Recovery) | 80-120% | Shows how close the measured value is to the true value. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Defines the lowest detectable concentration. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Defines the lowest quantifiable concentration with acceptable precision and accuracy. |

Note: These are general criteria, and specific values may vary depending on the analytical technique, matrix, and regulatory requirements.

Computational Chemistry and Theoretical Studies on 5 Methoxy 2 2 Methyl 1 Propenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. These calculations can predict molecular geometries, energies, and a variety of properties that are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.govexplorationpub.com It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like methoxyphenols. nih.gov

Researchers employ DFT to perform geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netijsrst.comscispace.comresearchgate.net A common approach involves using the B3LYP functional combined with a basis set like 6-311G(d,p). ijsrst.comscispace.comresearchgate.net For instance, in studies of Eugenol (B1671780) and Isoeugenol (B1672232), the Gaussian 09 software package is frequently used for these calculations. researchgate.netijsrst.comscispace.comresearchgate.net The process yields optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netscispace.com Furthermore, DFT is used to calculate key thermodynamic properties, including standard thermodynamic functions like heat capacity (Cv), entropy (S), and enthalpy (H). ijsrst.comresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Isoeugenol (Calculated via DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C1-C2 | 1.39 Å |

| C-O (Phenolic) | 1.37 Å | |

| O-H | 0.96 Å | |

| C-O (Methoxy) | 1.37 Å | |

| Bond Angle | C1-C2-C3 | 120.5 ° |

| C2-C1-O(H) | 117.8 ° | |

| Dihedral Angle | C2-C1-O-H | 180.0 ° |

| C1-C2-O-C(H3) | 179.9 ° |

Note: This data is for Isoeugenol and serves as an example of typical results from DFT calculations. researchgate.net The specific values for 5-Methoxy-2-(2-methyl-1-propenyl)phenol would differ.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). ijsrst.comresearchgate.netmdpi.com By calculating the vertical excitation energies and oscillator strengths, researchers can predict the maximum absorption wavelengths (λmax). ijsrst.comscispace.comresearchgate.net For Eugenol, TD-DFT calculations have been used to compute its UV-Visible absorption spectra. ijsrst.comresearchgate.net These theoretical spectra can then be compared with experimental results to validate the computational model. mdpi.com

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies (IR spectra). researchgate.netijsrst.comresearchgate.net The calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. epstem.net These theoretical spectra aid in the assignment of vibrational modes observed in experimental FT-IR spectra.

NMR Spectroscopy: Predicting NMR chemical shifts is more complex but can be achieved with high accuracy using modern methods. While DFT calculations (often using the GIAO method) can provide reasonable predictions, recent advancements in machine learning have led to even more accurate tools. epstem.netnih.govresearchgate.net Programs like PROSPRE use deep learning algorithms trained on large experimental datasets to predict 1H NMR chemical shifts with high precision. nih.gov For a specific molecule, a typical computational workflow would involve geometry optimization followed by NMR calculations using a functional and basis set benchmarked for accuracy, such as WP04/6-311++G(2d,p). github.io

Analysis of Molecular Orbitals (HOMO, LUMO) and Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. nih.govijaemr.com

The energy of the HOMO is related to its ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. ijaemr.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.govijaemr.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered "softer." nih.govresearchgate.net In computational studies of Eugenol and Isoeugenol, the HOMO-LUMO energies and the energy gap have been calculated using DFT to analyze their electronic characteristics and predict reactive sites. researchgate.netijsrst.comresearchgate.net These analyses often include generating maps of the molecular electrostatic potential (MEP), which visually represent the electron density and highlight regions prone to electrophilic or nucleophilic attack. nih.gov

Table 2: Example Frontier Molecular Orbital (FMO) Properties for Eugenol

| Parameter | Value (eV) |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -0.65 eV |

| HOMO-LUMO Gap (ΔE) | 5.22 eV |

Note: This data is for Eugenol and serves as an illustrative example. ijsrst.com The specific values for this compound would differ.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic properties of single molecules, molecular modeling and dynamics simulations explore the physical movements and interactions of atoms and molecules over time.

Conformational Analysis and Stability Studies

Most non-rigid molecules can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. For Isoeugenol, for example, cis (Z) and trans (E) isomers exist, and their relative stability can be assessed computationally. researchgate.net For a molecule like this compound, rotation around single bonds (e.g., the C-O bond of the methoxy (B1213986) group or the bonds in the propenyl side chain) would lead to various conformers. Computational methods can map the potential energy surface (PES) by systematically changing dihedral angles to locate energy minima, which correspond to stable conformers. researchgate.net

Investigations of Intermolecular Interactions and Hydrogen Bonding Effects

Intermolecular forces, particularly hydrogen bonds, play a critical role in the physical and chemical properties of phenolic compounds. aip.orgscirp.org The hydroxyl (-OH) and methoxy (-OCH3) groups in this compound can both participate in hydrogen bonding, acting as donors or acceptors.

Computational studies can model these interactions explicitly. For instance, research on 2-methoxyphenol (guaiacol) has shown that in the isolated molecule, an intramolecular hydrogen bond can form between the hydroxyl and methoxy groups. researchgate.net However, in the presence of water molecules, this intramolecular bond can be disrupted in favor of stronger intermolecular hydrogen bonds with the water. researchgate.net Simulations can calculate the binding energies and geometric parameters of these hydrogen-bonded clusters, providing insight into solvation effects and the behavior of the molecule in different environments. scirp.orgresearchgate.net Molecular dynamics (MD) simulations can further extend this analysis to study the collective behavior of many molecules, revealing properties of the bulk material. aip.orgtandfonline.comingentaconnect.commdpi.com

Prediction of Chemical Reactivity and Thermochemical Properties

Computational chemistry provides powerful tools for predicting the chemical reactivity and thermochemical properties of molecules, offering insights that complement experimental findings. For phenolic compounds like this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are widely used to determine key descriptors of reactivity. pan.olsztyn.plijsrst.comresearchgate.net These methods can model electronic structure and predict properties such as bond dissociation enthalpies, ionization potentials, and electron affinities, which are fundamental to understanding the compound's behavior in chemical reactions. pan.olsztyn.placs.org

Calculation of Bond Dissociation Enthalpies (BDE) of Phenolic Hydroxyl Groups

The Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl (O-H) group is a critical parameter, particularly for assessing the antioxidant potential of a phenolic compound. It represents the enthalpy change required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. pan.olsztyn.plnist.gov A lower BDE indicates a weaker O-H bond, suggesting a greater ability to donate a hydrogen atom to scavenge free radicals.

Computational methods, such as DFT using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), have proven reliable for calculating O-H BDEs in phenols, with deviations from experimental values often being within 2-3 kcal/mol. pan.olsztyn.pl The stability of the resulting phenoxyl radical, which is influenced by substituents on the aromatic ring, is a key factor determining the BDE. pan.olsztyn.placs.org Electron-donating groups, such as methoxy and alkyl groups, generally stabilize the radical through resonance and hyperconjugation, thus lowering the BDE compared to unsubstituted phenol (B47542). pan.olsztyn.plresearchgate.net

While specific calculated BDE values for this compound are not prominently available in the reviewed literature, the expected effects of its substituents can be inferred from studies on analogous compounds. The methoxy group at position 5 and the bulky alkyl (2-methyl-1-propenyl) group at position 2 are expected to influence the BDE. The following table presents experimentally and computationally determined BDE values for phenol and related substituted phenols to illustrate these substituent effects.

| Compound | Substituent Position(s) | O-H BDE (kcal/mol) | Method |

|---|---|---|---|

| Phenol | - | 88.0 | Experimental (Gas Phase) |

| p-Cresol (4-Methylphenol) | 4-CH₃ | 86.5 | Experimental (Gas Phase) |

| p-Methoxyphenol | 4-OCH₃ | 83.6 | Experimental (Gas Phase) |

| Eugenol (2-methoxy-4-allylphenol) | 2-OCH₃, 4-allyl | 84.7 | Calculated (DFT) |

This table is illustrative and compiles data from various sources on phenolic compounds to show general trends. Specific values can vary based on the experimental or computational method used.

Determination of Ionization Potentials (IP) and Electron Affinity

Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. For phenolic compounds, the IP is related to their ease of oxidation and plays a role in their antioxidant mechanism, particularly via single electron transfer. Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. Both IP and EA are fundamental electronic properties that can be accurately predicted using quantum chemical calculations. ijsrst.comresearchgate.net

Computational studies on similar molecules like eugenol and isoeugenol have utilized DFT methods to analyze their electronic characteristics, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are directly related to IP and EA, respectively (Koopmans' theorem). researchgate.netresearchgate.net A lower IP value suggests that the molecule is more easily oxidized.

Specific, peer-reviewed calculations for the ionization potential and electron affinity of this compound are not available in the surveyed literature. However, data for related compounds demonstrate the typical range for these values.

| Compound | Ionization Potential (eV) |

|---|---|

| Phenol | 8.50 |

| Isoprene | 8.85 |

| Isopropyl benzene (B151609) | 8.69 |

This table includes experimental IP values for phenol and related structural fragments to provide context. gfgsafety.com The presence of electron-donating methoxy and alkyl groups on the target compound would likely result in an IP lower than that of unsubstituted phenol.

In Silico Approaches for Biosynthetic Pathway Prediction and Enzyme-Substrate Interactions

In silico (computational) approaches have become indispensable for predicting the biosynthetic pathways of natural products and for studying the interactions between enzymes and their substrates. nih.govphcogj.com These methods are particularly valuable when experimental elucidation is challenging.

For a compound like this compound, which is likely of natural origin, bioinformatics tools can be used to mine the genome of a potential producing organism (e.g., a plant or fungus). nih.gov Software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) is designed to identify biosynthetic gene clusters (BGCs). nih.govmdpi.com BGCs are contiguous sets of genes that encode the enzymes required for the step-by-step synthesis of a secondary metabolite. nih.gov The analysis would search for genes encoding key enzymes such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), terpene synthases, and modifying enzymes like methyltransferases and oxidoreductases, which would be necessary to construct the final molecule. mdpi.com

Once putative enzymes are identified, molecular docking can be employed to model the interaction between these enzymes and potential substrates or intermediates. jbcpm.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). phcogj.com This method could be used to test hypotheses about the biosynthetic pathway, for example, by docking proposed precursor molecules into the active site of a candidate enzyme to assess binding affinity and geometric fit. This provides insights into substrate specificity and the potential catalytic mechanism, guiding further experimental validation. phcogj.comjbcpm.com

Future Research Directions and Applications in Chemical Biology

Exploration of Undiscovered Biological Activities and Underlying Mechanisms

The initial step would involve broad-spectrum screening to identify any potential biological activities. Based on its structural similarity to other methoxyphenols, initial assays would likely focus on antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. nih.govresearchgate.netnih.gov Should any significant activity be observed, subsequent research would aim to elucidate the underlying molecular mechanisms. This would involve identifying protein targets, mapping pathway interactions, and understanding how the specific structural features of the molecule contribute to its effects.

Development of Advanced and Sustainable Synthetic Methodologies for Analogs

Once a biological activity of interest is confirmed, the development of a robust and scalable synthetic route would be crucial. Future work would focus on creating a library of analogs to explore the structure-activity relationship (SAR). This would involve modifying the methoxy (B1213986) group, the phenolic hydroxyl, and the methyl-propenyl side chain to optimize potency and selectivity. mdpi.com Emphasis would be placed on developing sustainable synthetic methods, potentially utilizing green chemistry principles to minimize environmental impact.

Elucidation of Complex Metabolic Networks in Diverse Organisms through Integrated Approaches

Understanding the metabolic fate of "5-Methoxy-2-(2-methyl-1-propenyl)phenol" would be essential for any potential therapeutic development. In vitro studies using liver microsomes from different species, followed by in vivo animal studies, would be necessary to identify the major metabolites. researchgate.net This research would investigate phase I (e.g., oxidation, demethylation) and phase II (e.g., glucuronidation, sulfation) metabolic pathways.

Integration of "Omics" Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Understanding

To gain a holistic view of the compound's biological effects, "omics" technologies would be invaluable. Metabolomics could reveal global changes in the cellular metabolic profile upon treatment, while proteomics could identify changes in protein expression levels. This comprehensive data would help to build a detailed picture of the compound's mechanism of action and potential off-target effects.

Targeted Bioprospecting and Sustainable Production Strategies for Natural Sources

While there is no current evidence that "this compound" is a natural product, targeted bioprospecting in plants known to produce similar phenylpropanoids could be undertaken. nih.gov If a natural source were to be identified, research would then focus on developing sustainable methods for its production, such as optimizing cultivation and extraction conditions or exploring biotechnological approaches like fermentation or cell culture to ensure a stable and environmentally friendly supply.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Methoxy-2-(2-methyl-1-propenyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of phenolic derivatives often involves alkylation or coupling reactions. For example, morpholino-functionalized analogs (e.g., 5-Methoxy-2-(morpholino(phenyl)methyl)phenol) are synthesized via Mannich-type reactions under controlled pH and temperature to optimize regioselectivity . Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Compare chemical shifts with structurally related analogs (e.g., 2-methoxy-5-(1-propenyl)phenol, δH 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .

- HRMS : Use high-resolution mass spectrometry (positive/negative ionization) to verify molecular ions (e.g., [M+H]+ at m/z 296.41 observed for similar compounds in metabolomics studies) .

- Data Table :

| Technique | Key Peaks/Shifts | Reference Compound |

|---|---|---|

| 1H NMR | δ 6.7–7.1 (aromatic), δ 1.8–2.1 (propenyl CH3) | 2-methoxy-5-propenylphenol |

| HRMS | m/z 296.41 [M+H]+ | 4-(3-Methyl-2-butenyl)-3-methoxyphenol |

Q. What crystallographic techniques are suitable for structural determination, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is widely used. Challenges include resolving disorder in propenyl groups and managing thermal motion in methoxy substituents. SHELX programs (e.g., SHELXL-2018) enable anisotropic refinement for non-H atoms, improving accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.